molecular formula C32H36N2O7S B12023253 methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12023253
M. Wt: 592.7 g/mol
InChI Key: HAKNHILCCMLISN-RFBIWTDZSA-N
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Description

Methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of aldehydes or ketones with enolates to form β-hydroxy ketones or aldehydes.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the pyrrole and thiazole rings.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(((4-butoxybenzoyl)amino)acetyl)carbohydrazonoyl)benzoate
  • 4-(4-butoxybenzoyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C32H36N2O7S

Molecular Weight

592.7 g/mol

IUPAC Name

methyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-pentoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H36N2O7S/c1-5-7-9-19-41-23-14-10-21(11-15-23)26-25(27(35)22-12-16-24(17-13-22)40-18-8-6-2)28(36)30(37)34(26)32-33-20(3)29(42-32)31(38)39-4/h10-17,26,35H,5-9,18-19H2,1-4H3/b27-25-

InChI Key

HAKNHILCCMLISN-RFBIWTDZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCCCC)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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